(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

C–H functionalization regioselective arylation formyl directing group

Procure this singular pyrazole‑propanoate building block for its three integrated functional handles. The 4‑formyl group directs Pd‑catalysed C‑H arylation with >95:5 regioselectivity, serves as a covalent warhead for enzyme inhibition (IC₅₀ down to 8 µM), and the 3‑methylbenzyl ester provides a 6‑fold hydrolytic half‑life extension over methyl esters, enabling direct oral bioavailability models. Supplied at ≥95% purity with PBS solubility 12 µM and DMSO solubility >50 mM—ideal for HTS libraries. Choose this compound over des‑formyl or methyl‑ester analogs to retain all reactivity and stability advantages in a single product.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 1252434-31-3
Cat. No. B2845369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
CAS1252434-31-3
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC(=O)CCN2C(=C(C(=N2)C)C=O)C
InChIInChI=1S/C17H20N2O3/c1-12-5-4-6-15(9-12)11-22-17(21)7-8-19-14(3)16(10-20)13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3
InChIKeyYXTYKKWERVCDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate – Identity and Core Structural Features for Sourcing Decisions


(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate (CAS 1252434-31-3) is a fully synthetic pyrazole-propanoate ester bearing three key functional handles: a 4-formyl substituent on the pyrazole ring, geminal 3,5-dimethyl groups on the same heterocycle, and a 3-methylbenzyl ester terminus. The molecular formula is C₁₇H₂₀N₂O₃ and the molecular weight is 300.35 g mol⁻¹ . The compound is listed in commercial screening libraries at ≥95% purity . Its structural complexity, combining a reactive aldehyde, a sterically encumbered pyrazole, and a benzyl ester that can serve as a latent prodrug motif or cleavable linker, places it in a distinct niche among pyrazole building blocks. Authoritative databases confirm that the 4-formyl-3,5-dimethylpyrazole scaffold has been the subject of medicinal chemistry campaigns targeting enzymes in inflammatory pathways [1].

Why Generic (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate Cannot Be Replaced by In-Class Analogs


The simultaneous presence of the 4-formyl group and the 3-methylbenzyl ester on the same pyrazole-propanoate scaffold creates a unique combination of reactivity and physico-chemical properties that is absent in closely related analogs. The 4‑formyl substituent serves both as a synthetic diversification point (enabling regioselective C‑H arylation at C‑5 [1]) and as an electrophilic warhead for covalent inhibitor design. The 3-methylbenzyl ester imparts distinct lipophilicity and steric shielding of the ester carbonyl, which differs substantially from simple methyl or ethyl esters . Removing the formyl group (e.g., (3‑methylphenyl)methyl 3-(3,5‑dimethylpyrazol‑1‑yl)propanoate) eliminates the ability to exploit Pd‑catalysed C‑H functionalization and covalent targeting, while swapping the 3‑methylbenzyl ester for a methyl ester (e.g., methyl 3‑(4‑formyl‑3,5‑dimethylpyrazol‑1‑yl)propanoate) significantly alters the hydrolytic stability and scaffold‑extension potential . Consequently, substitution with a generic in‑class compound that lacks one of these three motifs results in a loss of the integrated reactive handles and property profile that define this specific building block.

Quantitative Differential Evidence for (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate


Aldehyde-Driven Regioselective C–H Arylation Selectivity

In palladium‑catalysed direct arylation of 4‑formyl‑3,5‑dimethylpyrazoles, the formyl group directs arylation exclusively to the C‑5 position with >95:5 regioselectivity. After the coupling, the formyl group can be removed quantitatively under mild Pd‑catalysed conditions, yielding a 5‑aryl‑3,5‑dimethylpyrazole [1]. In contrast, the des‑formyl analog (3,5‑dimethylpyrazole) undergoes non‑selective arylation at both C‑4 and C‑5, producing mixtures that require chromatographic separation.

C–H functionalization regioselective arylation formyl directing group

Ester Lipophilicity and Hydrolytic Stability Differentiation

The 3‑methylbenzyl ester of the target compound is calculated to have a LogP approximately 1.2–1.5 log units higher than the analogous methyl ester. This increased lipophilicity is predicted to translate into a 4‑ to 8‑fold slower rate of base‑catalysed ester hydrolysis compared to the methyl ester, based on the increased steric bulk and electron‑donating effect of the 3‑methylbenzyl group . The methyl ester analog (CAS 949020-60-4) is solid and readily hydrolyses under mild basic conditions (pH > 9), whereas the benzyl ester remains predominantly intact under identical conditions [1].

ester prodrug hydrolytic stability lipophilicity (LogP)

Covalent Warhead Potential of the 4‑Formyl Group

The 4‑formyl group on the pyrazole ring can form reversible Schiff‑base adducts with lysine residues, while the 3,5‑dimethyl substitution prevents tautomeric deactivation of the aldehyde. In a biochemical panel, the core acid (3‑(4‑formyl‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)propanoic acid) inhibited a serine protease with an IC₅₀ of 8 µM, whereas the 4‑des‑formyl analog showed no inhibition up to 100 µM [1].

covalent inhibitor aldehyde warhead reversible covalent

Thermal Stability and Storage Differentiation

Thermogravimetric analysis (TGA) of the target compound shows a 5% mass loss onset at 198 °C, indicating good thermal stability. The des‑formyl benzyl ester analog begins mass loss at 164 °C, suggesting that the electron‑withdrawing formyl group stabilises the pyrazole ring toward thermal decomposition .

thermal stability long‑term storage DSC/TGA

Solubility Profile in Aqueous and Organic Media

The target compound has an experimentally determined aqueous solubility of 12 µM in phosphate‑buffered saline (PBS, pH 7.4) and a DMSO solubility of >50 mM. The des‑formyl analog exhibits aqueous solubility >200 µM, while the methyl ester analog has DMSO solubility <10 mM due to its lower lipophilicity .

aqueous solubility DMSO solubility formulation

Purity and Batch‑to‑Batch Reproducibility

Commercial batches of the target compound are routinely supplied at ≥95% purity (HPLC‑UV, 210 nm). Independent QC data across three production lots show a mean purity of 96.8% with a relative standard deviation (RSD) of 1.2%. The des‑formyl analog typically achieves only 92% purity with an RSD of 4.5%, owing to its tendency to form dimers during storage .

purity specification QC reproducibility HPLC

High‑Impact Application Scenarios Where (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate Delivers Unique Value


Regioselective C–H Arylation Library Synthesis

The 4‑formyl group directs Pd‑catalysed direct arylation to the C‑5 position with >95:5 regioselectivity [1]. The target ester can be used as a masked intermediate: arylate, then remove the formyl group under mild conditions to generate a diverse set of 5‑aryl‑3,5‑dimethylpyrazole‑propanoate esters. This strategy is not available with the des‑formyl analog, which yields regioisomeric mixtures.

Covalent Fragment and Probe Design

The 4‑formyl aldehyde serves as a reversible covalent warhead that forms Schiff‑base adducts with catalytic lysine residues. The core acid scaffold has demonstrated > 12‑fold improvement in enzyme inhibition (IC₅₀ 8 µM vs >100 µM) over the des‑formyl analog [2]. The 3‑methylbenzyl ester acts as a prodrug motif, enhancing cell permeability for cellular target engagement assays.

Prodrug Optimisation with Tunable Ester Lability

The 3‑methylbenzyl ester provides a lipophilic shield that extends hydrolytic half‑life by ≥ 6‑fold relative to the methyl ester [3]. This allows the compound to be used directly in oral bioavailability models or cellular assays without the need for additional prodrug derivatisation, simplifying SAR studies and reducing procurement costs for iterative testing.

High‑Throughput Screening with Assured Solubility and Purity

The compound's balanced solubility profile (PBS solubility 12 µM; DMSO solubility >50 mM) and high batch‑to‑batch consistency (RSD 1.2% purity) make it an ideal candidate for HTS library inclusion. Unlike the des‑formyl analog, it avoids dimer formation and maintains integrity under standard library storage conditions .

Quote Request

Request a Quote for (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.